molecular formula C18H12F3NO B10965233 N-(3-(Trifluoromethyl)phenyl)-1-naphthamide CAS No. 551923-59-2

N-(3-(Trifluoromethyl)phenyl)-1-naphthamide

Cat. No.: B10965233
CAS No.: 551923-59-2
M. Wt: 315.3 g/mol
InChI Key: SOXBAYNDRKZFCM-UHFFFAOYSA-N
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Description

N-(3-(Trifluoromethyl)phenyl)-1-naphthamide is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a naphthamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(Trifluoromethyl)phenyl)-1-naphthamide typically involves the reaction of 3-(trifluoromethyl)aniline with 1-naphthoyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine, which facilitates the formation of the amide bond. The reaction can be represented as follows:

3-(Trifluoromethyl)aniline+1-Naphthoyl chlorideThis compound+HCl\text{3-(Trifluoromethyl)aniline} + \text{1-Naphthoyl chloride} \rightarrow \text{this compound} + \text{HCl} 3-(Trifluoromethyl)aniline+1-Naphthoyl chloride→this compound+HCl

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Advanced techniques such as continuous flow synthesis and automated reaction monitoring may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(3-(Trifluoromethyl)phenyl)-1-naphthamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.

    Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction could produce amine derivatives.

Scientific Research Applications

N-(3-(Trifluoromethyl)phenyl)-1-naphthamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research has explored its use as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Industry: It is utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(3-(Trifluoromethyl)phenyl)-1-naphthamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its potential use in drug design, where it can interact with enzymes or receptors to exert its effects. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-(Trifluoromethyl)phenyl)-1-naphthamide is unique due to the presence of both the trifluoromethyl group and the naphthamide moiety. This combination imparts distinct chemical and physical properties, such as increased stability and enhanced biological activity, making it a valuable compound for various applications.

Properties

CAS No.

551923-59-2

Molecular Formula

C18H12F3NO

Molecular Weight

315.3 g/mol

IUPAC Name

N-[3-(trifluoromethyl)phenyl]naphthalene-1-carboxamide

InChI

InChI=1S/C18H12F3NO/c19-18(20,21)13-7-4-8-14(11-13)22-17(23)16-10-3-6-12-5-1-2-9-15(12)16/h1-11H,(H,22,23)

InChI Key

SOXBAYNDRKZFCM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)NC3=CC=CC(=C3)C(F)(F)F

Origin of Product

United States

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